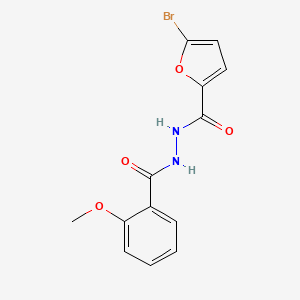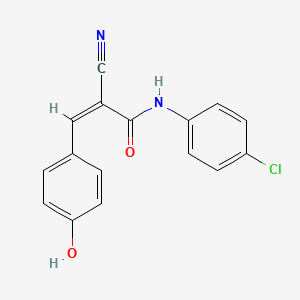
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, also known as TAK-715, is a synthetic compound that belongs to the family of acrylamide derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to inhibit the activity of a specific enzyme called p38 MAP kinase. This enzyme plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Wirkmechanismus
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of p38 MAP kinase, a member of the mitogen-activated protein kinase (MAPK) family. This enzyme plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of p38 MAP kinase activity by N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of p38 MAP kinase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for p38 MAP kinase. However, it also has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide, including the development of more potent and selective inhibitors of p38 MAP kinase, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration regimens for N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base, which is then treated with acrylonitrile in the presence of a catalytic amount of piperidine. The resulting product is purified by column chromatography to obtain N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of p38 MAP kinase, which is known to play a critical role in the regulation of various cellular processes.
Eigenschaften
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIECPCPSDPFGAI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chembrdg-BB 5740766 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

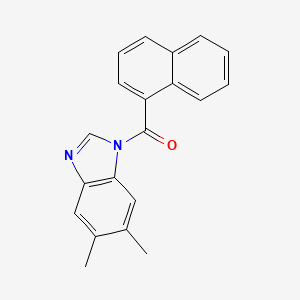
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
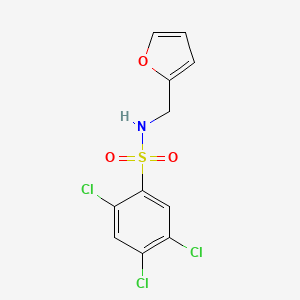
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
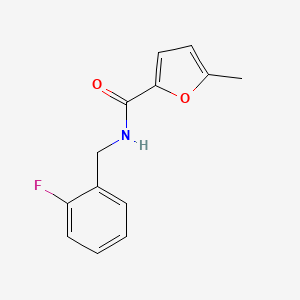
![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)

